Cas no 16096-71-2 (2-methanesulfonylcyclohexan-1-one)

2-methanesulfonylcyclohexan-1-one structure
16096-71-2 structure
Product Name:2-methanesulfonylcyclohexan-1-one
CAS No:16096-71-2
MF:C7H12O3S
MW:176.233381271362
CID:1340190
PubChem ID:12268302
Update Time:2025-11-01

2-methanesulfonylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 2-(methylsulfonyl)-
    • 2-(Methylsulfonyl)-1-cyclohexanon
    • 16096-71-2
    • Z957336742
    • 2-methylsulfonylcyclohexan-1-one
    • EN300-60942
    • CS-0252609
    • 2-methanesulfonylcyclohexan-1-one
    • AKOS011393046
    • G44441
    • Inchi: 1S/C7H12O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
    • InChI Key: KILKRQFHFYYRNM-UHFFFAOYSA-N
    • SMILES: S(C)(C1C(CCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 192.04566
  • Monoisotopic Mass: 176.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.6Ų

Experimental Properties

  • PSA: 60.44

2-methanesulfonylcyclohexan-1-one Pricemore >>

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Additional information on 2-methanesulfonylcyclohexan-1-one

Comprehensive Analysis of 2-Methanesulfonylcyclohexan-1-one (CAS No. 16096-71-2): Properties, Applications, and Industry Trends

2-Methanesulfonylcyclohexan-1-one (CAS No. 16096-71-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfone-containing cyclohexanone derivative serves as a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules. The compound's methanesulfonyl group enhances its reactivity, making it valuable for nucleophilic substitution reactions and cross-coupling transformations.

Recent studies highlight the growing demand for sulfone-functionalized cyclohexanones in drug discovery programs. Researchers are exploring its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted therapy development. The compound's CAS No. 16096-71-2 frequently appears in patent literature for novel synthetic routes, reflecting its importance in intellectual property protection for pharmaceutical innovations.

From a molecular perspective, 2-methanesulfonylcyclohexan-1-one exhibits interesting stereochemical properties that influence its applications. The cyclohexanone ring adopts various conformations, while the methanesulfonyl moiety provides both electronic and steric effects that can direct regioselective reactions. These characteristics make it particularly useful in asymmetric synthesis, where control of molecular geometry is crucial for biological activity.

Environmental considerations have become increasingly important in chemical synthesis, and 16096-71-2 has been evaluated in green chemistry approaches. Recent publications discuss solvent-free reactions and catalytic methods utilizing this compound, addressing industry demands for sustainable processes. The compound's stability under various conditions makes it suitable for continuous flow chemistry applications, a hot topic in process optimization.

Analytical characterization of 2-methanesulfonylcyclohexan-1-one typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The methanesulfonyl proton signals appear distinctive in 1H NMR spectra around 3.0-3.5 ppm, serving as a diagnostic marker for quality control. These analytical features are particularly relevant for researchers searching for "how to identify sulfone compounds by NMR" or "HPLC methods for cyclohexanone derivatives."

The compound's thermal properties have been investigated using differential scanning calorimetry (DSC), revealing important data for process safety assessments. Such studies address common queries about "thermal stability of sulfone compounds" and "handling precautions for sulfonyl-containing intermediates," which frequently appear in chemical safety databases and industry forums.

In material science applications, CAS 16096-71-2 has shown promise as a precursor for functional polymers. Its ability to participate in polymerization reactions while introducing sulfone groups into polymer backbones makes it valuable for creating materials with enhanced thermal stability and dielectric properties. This aligns with current research trends in high-performance polymers for electronics applications.

Supply chain dynamics for 2-methanesulfonylcyclohexan-1-one reflect broader chemical industry trends, with increasing emphasis on regional production and quality standardization. Manufacturers are responding to customer inquiries about "reliable sources of sulfone intermediates" and "specifications for pharmaceutical-grade cyclohexanone derivatives" by enhancing their technical documentation and quality assurance protocols.

Future research directions for 16096-71-2 may explore its potential in biocatalysis and enzyme-mediated transformations. The compound's compatibility with biotransformation conditions could open new synthetic pathways, addressing the growing interest in combining traditional organic synthesis with biological methods. This interdisciplinary approach represents a significant trend in modern chemical research and development.

From a regulatory perspective, proper documentation of 2-methanesulfonylcyclohexan-1-one requires accurate reference to its CAS No. 16096-71-2 in safety data sheets and technical specifications. This practice ensures compliance with global chemical inventory requirements and facilitates international trade, particularly when responding to queries about "regulatory status of sulfone compounds" or "global availability of specialty cyclohexanones."

The compound's crystallization behavior has been studied to optimize purification processes, with findings relevant to searches about "recrystallization of sulfonyl compounds" and "purification methods for ketone derivatives." These process optimization studies contribute to the compound's growing reputation as a reliable intermediate in multi-step syntheses.

In educational contexts, 2-methanesulfonylcyclohexan-1-one serves as an excellent example for teaching advanced organic chemistry concepts. Its structure illustrates the electronic effects of sulfone groups on adjacent carbonyl reactivity, making it valuable for answering student questions about "activating groups in organic synthesis" and "stereoelectronic effects in cyclohexanone derivatives."

Technological advancements in chemical analysis continue to reveal new aspects of CAS 16096-71-2's behavior. Recent applications of computational chemistry and machine learning in predicting its reactivity patterns address the increasing interest in "AI-assisted reaction prediction" and "in silico screening of synthetic intermediates." These developments position the compound at the intersection of traditional chemistry and digital innovation.

The pharmaceutical industry's focus on sulfone-containing drug candidates has increased visibility for intermediates like 2-methanesulfonylcyclohexan-1-one. Clinical candidates featuring similar structural motifs frequently appear in literature searches for "sulfone drugs in development" or "cyclohexanone-based therapeutics," creating indirect demand for this versatile building block.

Quality control protocols for 16096-71-2 typically specify limits for related substances and residual solvents, addressing manufacturer concerns about "specification setting for synthetic intermediates" and "impurity profiling in fine chemicals." These quality parameters are crucial for its use in regulated applications where consistency and purity are paramount.

As synthetic methodologies evolve, 2-methanesulfonylcyclohexan-1-one continues to find new applications in diversity-oriented synthesis. Its compatibility with modern coupling reactions and multicomponent transformations makes it valuable for creating molecular libraries, particularly in fragment-based drug discovery approaches that are gaining popularity in medicinal chemistry.

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